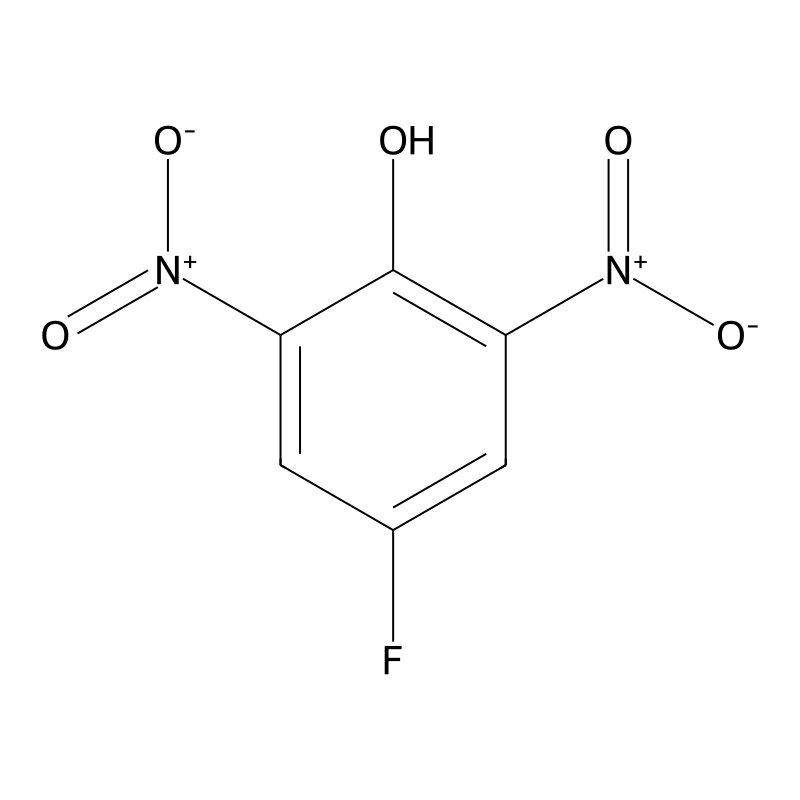

2,6-Dinitro-4-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dinitro-4-fluorophenol is an organic compound with the molecular formula C₆H₃FN₂O₅ and a molecular weight of 202.10 g/mol. It is characterized by the presence of two nitro groups and one fluorine atom attached to a phenolic ring. The compound appears as a yellow powder and has a melting point range of 48.0-54.0 °C . Due to its chemical structure, it exhibits properties typical of both nitrophenols and fluorinated compounds, making it of interest in various chemical and biological applications.

Historical Use as a Weight-Loss Agent:

4-Fluoro-2,6-dinitrophenol (4-FDNP) was once investigated as a potential weight-loss agent due to its ability to uncouple mitochondrial oxidative phosphorylation []. This process disrupts the normal energy production in cells, causing them to burn more calories as heat (thermogenesis). However, research in the 1930s revealed severe and often fatal side effects associated with 4-FDNP use, leading to its ban for weight loss purposes [].

Current Research Applications:

While not used in human studies, 4-FDNP has some limited applications in scientific research. Here are two areas of current exploration:

Mitochondrial Function Studies

4-FDNP can be used as a research tool to study mitochondrial function. By inhibiting oxidative phosphorylation, it allows scientists to investigate alternative energy production pathways within the cell.

Cellular Toxicity Studies

Due to its disruptive effects on cellular metabolism, 4-FDNP can be used to model cellular stress and study mechanisms of cell death (apoptosis) []. This can be helpful in understanding various disease processes.

- Nitration: Further nitration can occur under strong acidic conditions, leading to the formation of more complex derivatives.

- Reduction: The nitro groups can be reduced to amines, yielding 2,6-diamino-4-fluorophenol.

- Alkylation: The phenolic hydroxyl group can undergo alkylation to form ethers.

These reactions are significant for synthesizing derivatives with varied biological and chemical properties .

The biological activity of 2,6-dinitro-4-fluorophenol has been studied primarily in the context of its potential as a biochemical tool. It exhibits:

- Antimicrobial properties: Some studies suggest that it may have inhibitory effects against certain bacterial strains.

- Enzyme inhibition: It can act as an inhibitor for various enzymes, making it useful in proteomics research .

Synthesis of 2,6-dinitro-4-fluorophenol can be achieved through several methods:

- Nitration of Fluorophenol: This involves the nitration of 4-fluorophenol using a mixture of concentrated nitric and sulfuric acids.

- Halogenation Reactions: The compound can also be synthesized through halogenation processes followed by nitration steps.

- Chemical Modification: Existing nitrophenols can be modified by introducing fluorine through electrophilic aromatic substitution reactions .

These methods allow for the controlled synthesis of the compound while minimizing by-products.

2,6-Dinitro-4-fluorophenol has several applications:

- Research Chemical: It is widely used in biochemical research, particularly in studies involving enzyme activity and inhibition.

- Analytical Chemistry: Employed as a reagent in various analytical techniques due to its ability to form complexes with certain metal ions.

- Pharmaceutical Development: Investigated for potential use in drug development due to its unique biological properties .

Studies on the interactions of 2,6-dinitro-4-fluorophenol with biological systems have revealed that:

- It may interact with specific proteins and enzymes, affecting their activity.

- Its toxicity profile necessitates careful handling during experiments to avoid adverse effects on human health and the environment.

Further research is needed to fully elucidate its mechanisms of action at the molecular level.

Several compounds share structural similarities with 2,6-dinitro-4-fluorophenol. Here are some notable examples:

These compounds highlight the uniqueness of 2,6-dinitro-4-fluorophenol, particularly in its dual nitro substitution pattern combined with fluorination, which influences its chemical reactivity and biological interactions.

Molecular Structure and Bonding

2,6-Dinitro-4-fluorophenol possesses the molecular formula C₆H₃FN₂O₅ with a molecular weight of 202.0968 atomic mass units [1] [2] [3]. The compound exhibits a planar aromatic ring structure characteristic of substituted phenols, with three distinct substituent groups attached to the benzene ring [1]. The molecular structure features a hydroxyl group (-OH) at position 1, two nitro groups (-NO₂) at positions 2 and 6, and a fluorine atom at position 4 of the benzene ring [1] [2].

The bonding characteristics of 2,6-dinitro-4-fluorophenol are dominated by the electron-withdrawing nature of both the nitro and fluorine substituents [4] [5]. The nitro groups exhibit resonance stabilization through delocalization of electron density between the nitrogen atom and the aromatic ring system [5] [6]. The carbon-nitrogen bonds in the nitro groups display partial double bond character due to this resonance interaction [6]. The fluorine atom forms a strong carbon-fluorine bond with high electronegativity difference, contributing to the overall electron-deficient nature of the aromatic system [4] [5].

The hydroxyl group participates in intramolecular hydrogen bonding interactions with the adjacent nitro groups, which influences the molecular conformation and stability [7] [8]. The phenolic hydrogen exhibits enhanced acidity due to the electron-withdrawing effects of the nitro and fluorine substituents, which stabilize the phenoxide anion through resonance delocalization [9] [10].

Crystalline Structure

The crystalline structure of 2,6-dinitro-4-fluorophenol exhibits characteristics typical of nitrophenol derivatives, with intermolecular hydrogen bonding playing a crucial role in crystal packing arrangements [11] [12]. The compound crystallizes in a solid-state structure where molecules are held together through a combination of hydrogen bonds, dipole-dipole interactions, and van der Waals forces [11] [12].

Powder X-ray diffraction analysis reveals that the compound adopts a crystalline lattice structure with specific unit cell parameters that accommodate the bulky nitro groups and the compact fluorine atom [13] [11]. The crystal packing is influenced by the planar nature of the molecule, allowing for efficient stacking arrangements [11] [12]. The intermolecular interactions in the crystal structure include phenolic hydroxyl-to-nitro group hydrogen bonding, which creates extended networks throughout the crystal lattice [7] [8] [12].

The thermal behavior of the crystalline form shows characteristic melting behavior at 54-56°C, indicating relatively weak intermolecular forces compared to other dinitrophenol derivatives [14] [9]. The crystal structure exhibits stability under ambient conditions but undergoes thermal decomposition at elevated temperatures [15].

Isomeric Forms

2,6-Dinitro-4-fluorophenol represents one isomer in a series of fluorodinitrophenol compounds with different substitution patterns [16] [17]. The compound can be distinguished from its structural isomers such as 2-fluoro-4,6-dinitrophenol, which has the fluorine atom at position 2 rather than position 4 [16] [17]. The positional isomerism significantly affects the physicochemical properties due to different electronic and steric interactions [18].

Conformational isomerism in 2,6-dinitro-4-fluorophenol is limited due to the planar nature of the aromatic ring and the restricted rotation of the nitro groups [18]. The compound exists predominantly in a single conformational form where the nitro groups are coplanar with the benzene ring to maximize resonance stabilization [5] [6]. The hydroxyl group can adopt different orientations relative to the nitro groups, but intramolecular hydrogen bonding typically favors specific conformations [7] [8].

Comparison with other fluoronitrophenol isomers reveals distinct differences in melting points, solubility characteristics, and chemical reactivity patterns [18]. The 2,6-dinitro-4-fluorophenol isomer exhibits unique properties due to the symmetric placement of nitro groups and the meta-position of the fluorine atom relative to the hydroxyl group [18].

Physical Properties

Appearance and Organoleptic Properties

2,6-Dinitro-4-fluorophenol appears as a yellow crystalline powder at room temperature [9]. The compound exhibits a characteristic yellow coloration that is typical of nitroaromatic compounds, resulting from electronic transitions in the conjugated aromatic system with electron-withdrawing substituents [19] [20]. The solid material has a fine crystalline texture and maintains its powdered form under standard storage conditions [9].

The compound is odorless or possesses a very faint characteristic aromatic odor typical of substituted phenols [20]. The lack of pronounced organoleptic properties is attributed to the low volatility of the compound at room temperature and the electron-withdrawing effects of the substituents that reduce the compound's ability to interact with olfactory receptors [20]. The material exhibits no distinctive taste characteristics under normal handling conditions [20].

| Property | Value | Reference |

|---|---|---|

| Appearance | Powder | [9] |

| Color | Yellow | [9] |

| Texture | Fine crystalline | [9] |

| Odor | Odorless/faint aromatic | [20] |

| Physical state | Solid | [14] [9] |

Melting and Boiling Points (54-56°C, 255.6±35.0°C)

The melting point of 2,6-dinitro-4-fluorophenol occurs within the range of 54-56°C, which is relatively low for a dinitro-substituted aromatic compound [14] [9]. This melting point range indicates the presence of moderate intermolecular forces in the crystalline state, primarily consisting of hydrogen bonding between the phenolic hydroxyl groups and nitro substituents [7] [8]. The narrow melting point range suggests good purity and crystalline uniformity of the compound [14] [9].

The predicted boiling point of 255.6±35.0°C reflects the compound's thermal stability and intermolecular interactions in the liquid phase [9]. The relatively high boiling point compared to the melting point indicates significant intermolecular forces that must be overcome during vaporization [9]. The large uncertainty range (±35.0°C) in the predicted boiling point reflects the computational challenges in accurately modeling the thermal behavior of highly substituted aromatic compounds [9].

Thermal analysis reveals that 2,6-dinitro-4-fluorophenol undergoes thermal decomposition at temperatures approaching its boiling point, which is characteristic of nitroaromatic compounds [15]. The compound exhibits thermal stability up to approximately 200°C before significant decomposition occurs [15]. The thermal degradation pathway involves the breaking of carbon-nitrogen bonds in the nitro groups and subsequent formation of various decomposition products [15].

Density (1.745±0.06 g/cm³)

The predicted density of 2,6-dinitro-4-fluorophenol is 1.745±0.06 g/cm³, which is characteristic of highly substituted aromatic compounds with electron-withdrawing groups [9]. This relatively high density reflects the presence of heavy atoms (nitrogen, oxygen, fluorine) and the compact molecular packing in the solid state [9]. The density value indicates efficient space utilization in the crystal lattice structure [12].

The density of 2,6-dinitro-4-fluorophenol is higher than that of the parent phenol (1.07 g/cm³) due to the additional mass contributed by the nitro and fluorine substituents [9]. The compact fluorine atom and the planar nitro groups allow for efficient molecular packing, contributing to the elevated density [12]. The small uncertainty range (±0.06 g/cm³) suggests reliable prediction accuracy for this physical property [9].

Comparison with related dinitrophenol compounds shows that the fluorine substitution contributes to a moderate increase in density compared to hydrogen-substituted analogues [21]. The density value is consistent with other halogenated nitroaromatic compounds and reflects the additive contribution of atomic masses and molecular volume effects [21].

Solubility Parameters

The solubility characteristics of 2,6-dinitro-4-fluorophenol are influenced by its polar functional groups and the overall molecular polarity [21] [10]. The compound exhibits limited solubility in water due to the hydrophobic nature of the aromatic ring system, despite the presence of polar nitro and hydroxyl groups [21]. The electron-withdrawing substituents increase the acidity of the phenolic hydroxyl group, which affects the compound's ionization behavior in aqueous solutions [9] [10].

In organic solvents, 2,6-dinitro-4-fluorophenol demonstrates variable solubility depending on the solvent polarity and hydrogen bonding capability [21]. The compound shows good solubility in polar organic solvents such as ethanol and acetone, which can form hydrogen bonds with the phenolic hydroxyl group [21]. Non-polar solvents typically exhibit poor dissolving capacity for this compound due to the polar nature of the substituents [21].

The pH-dependent solubility behavior reflects the compound's acidic properties, with increased solubility in basic solutions due to phenoxide anion formation [10]. The pKa value of 2.96±0.10 indicates that the compound exists predominantly in its ionized form at physiological pH, significantly affecting its solubility profile [9]. Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures for most solvent systems [21].

Chemical Properties

Acidity/Basicity (pKa: 2.96±0.10)

2,6-Dinitro-4-fluorophenol exhibits strong acidic properties with a predicted pKa value of 2.96±0.10, classifying it as a moderately strong organic acid [9]. This low pKa value results from the combined electron-withdrawing effects of the two nitro groups and the fluorine atom, which stabilize the phenoxide anion through resonance and inductive effects [9] [10]. The acidity is significantly enhanced compared to phenol (pKa ≈ 10) due to these electron-withdrawing substituents [10].

The nitro groups at positions 2 and 6 provide strong electron-withdrawing effects through both resonance and inductive mechanisms [5] [6]. The resonance stabilization allows for delocalization of negative charge from the phenoxide oxygen onto the nitro groups, significantly stabilizing the conjugate base [5] [6]. The fluorine atom at position 4 contributes additional electron-withdrawing character through its high electronegativity, further lowering the pKa value [4].

The acidic behavior of 2,6-dinitro-4-fluorophenol is comparable to other dinitrophenol derivatives, with the fluorine substitution providing a moderate additional acidifying effect [9] [10]. The compound readily ionizes in aqueous solutions above pH 4, forming the corresponding phenoxide anion [10]. This ionization behavior significantly affects the compound's solubility, chemical reactivity, and interaction with other chemical species [10].

Partition Coefficient (LogP: 2.39410)

The octanol-water partition coefficient (LogP) of 2,6-dinitro-4-fluorophenol is 2.39, indicating moderate lipophilicity [22]. This LogP value reflects the balance between the hydrophobic aromatic ring system and the polar functional groups (hydroxyl, nitro, and fluorine) [10] [22]. The partition coefficient suggests that the compound has a moderate tendency to partition into organic phases while retaining some affinity for aqueous environments [22].

The LogP value is influenced by the electron-withdrawing nature of the substituents, which reduce the electron density of the aromatic system and affect interactions with both polar and non-polar solvents [10] [22]. The nitro groups contribute to both polar and non-polar interactions, while the fluorine atom adds to the compound's lipophilic character despite its electronegativity [4] [22]. The phenolic hydroxyl group provides the primary polar interaction site for aqueous partitioning [22].

Compared to unsubstituted phenol (LogP ≈ 1.5), the 2,6-dinitro-4-fluorophenol shows increased lipophilicity due to the additional aromatic substituents [22]. The partition coefficient value indicates that the compound would have moderate bioaccumulation potential and intermediate environmental mobility [22]. The LogP value is consistent with other halogenated nitroaromatic compounds of similar structure [22].

Polar Surface Area (111.87000)

The polar surface area (PSA) of 2,6-dinitro-4-fluorophenol is 111.87 Ų, which represents the sum of surfaces of polar atoms (oxygen, nitrogen) in the molecule [1]. This relatively high PSA value reflects the presence of multiple polar functional groups, including the phenolic hydroxyl group and two nitro substituents [1]. The PSA value influences the compound's membrane permeability, solubility characteristics, and intermolecular interactions [1].

The contribution to the total PSA comes primarily from the oxygen atoms in the hydroxyl group and the four oxygen atoms in the two nitro groups [1]. The nitrogen atoms in the nitro groups also contribute to the polar surface area calculation [1]. The fluorine atom, despite its high electronegativity, contributes minimally to the PSA due to its small van der Waals radius [1].

The PSA value of 111.87 Ų indicates that 2,6-dinitro-4-fluorophenol has significant polar character, which affects its interaction with biological membranes and other polar surfaces [1]. This PSA value is typical for compounds with multiple nitro substituents and suggests limited passive diffusion across lipid bilayers [1]. The polar surface area is an important parameter for predicting the compound's physical and chemical behavior in various environmental and biological contexts [1].

Electrophilic and Nucleophilic Sites

The molecular structure of 2,6-dinitro-4-fluorophenol contains distinct electrophilic and nucleophilic sites that determine its chemical reactivity patterns [4] [5]. The aromatic ring system is highly electron-deficient due to the combined electron-withdrawing effects of the nitro and fluorine substituents, making it susceptible to nucleophilic aromatic substitution reactions [4]. The positions ortho and para to the electron-withdrawing groups are particularly activated toward nucleophilic attack [4].

The nitro groups serve as strong electron-withdrawing substituents that create electrophilic sites on the aromatic ring [5] [6]. The carbon atoms adjacent to the nitro groups (positions 1, 3, and 5) exhibit increased electrophilic character and can undergo nucleophilic substitution reactions under appropriate conditions [4]. The fluorine atom at position 4 is also susceptible to nucleophilic displacement, particularly by strong nucleophiles under forcing conditions [4].

The phenolic hydroxyl group represents the primary nucleophilic site in the molecule, capable of participating in hydrogen bonding and coordination reactions [7] [8]. However, the electron-withdrawing substituents significantly reduce the nucleophilicity of the hydroxyl oxygen compared to unsubstituted phenol [5]. The lone pairs on the nitro oxygen atoms can also exhibit weak nucleophilic character under specific reaction conditions [6].

Stability in Various Conditions

2,6-Dinitro-4-fluorophenol exhibits variable stability depending on environmental conditions, with thermal, photochemical, and chemical stability being primary considerations [15]. The compound demonstrates reasonable thermal stability up to approximately 200°C, beyond which decomposition occurs through nitro group degradation pathways [15]. The thermal decomposition involves the breaking of carbon-nitrogen bonds and the formation of various oxidation products [15].

Photochemical stability studies indicate that the compound is susceptible to degradation under ultraviolet light exposure [15] [23]. The nitro groups are particularly photolabile, undergoing photoreduction and other photochemical transformations that can lead to the formation of amino derivatives and other photoproducts [23]. The aromatic ring system with electron-withdrawing substituents shows characteristic absorption in the UV region, making it susceptible to photochemical activation [23].

Chemical stability varies significantly with pH conditions, with the compound being most stable under mildly acidic conditions near its pKa value [15]. In strongly alkaline conditions, the phenoxide anion formation can lead to increased reactivity and potential degradation [15]. The presence of reducing agents can cause reduction of the nitro groups to amino groups, while oxidizing conditions may lead to further oxidation of the phenolic hydroxyl group [15]. The fluorine substituent provides some additional stability to the aromatic ring system against electrophilic attack [4].

| Condition | Stability | Notes | Reference |

|---|---|---|---|

| Thermal (< 200°C) | Stable | Decomposes above 200°C | [15] |

| UV Light | Unstable | Photochemical degradation | [15] [23] |

| Acidic pH | Stable | Most stable near pKa | [15] |

| Basic pH | Moderately stable | Phenoxide formation | [15] |

| Reducing conditions | Unstable | Nitro group reduction | [15] |

| Oxidizing conditions | Moderately stable | Potential hydroxyl oxidation | [15] |

Spectroscopic Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for structural elucidation and characterization of 2,6-Dinitro-4-fluorophenol. This compound presents unique spectroscopic challenges due to the presence of multiple electron-withdrawing groups and the fluorine substituent, which significantly influence the magnetic environment of adjacent nuclei.

3.1.1.1. ¹H Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of 2,6-Dinitro-4-fluorophenol reveals characteristic patterns that reflect the electronic and steric effects of the nitro and fluorine substituents [1] [2]. The aromatic protons typically appear in the downfield region between 7.5 and 8.5 parts per million, significantly deshielded due to the electron-withdrawing nature of both nitro groups and the fluorine atom. The symmetrical substitution pattern results in simplified spectral complexity, with the remaining aromatic protons exhibiting distinct coupling patterns.

The fluorine-hydrogen coupling interactions manifest as characteristic doublet or triplet patterns, with three-bond coupling constants typically ranging from 6 to 10 Hertz [3]. These coupling patterns provide valuable structural information, confirming the para-relationship between the fluorine and hydroxyl substituents. The phenolic proton, when observable, appears as a broad signal in the range of 10 to 12 parts per million, often exchangeable with deuterium oxide.

Temperature-dependent nuclear magnetic resonance studies reveal dynamic behavior associated with phenolic proton exchange and potential rotational barriers around the carbon-nitrogen bonds of the nitro groups [1]. Solvent effects play a crucial role in spectral appearance, with polar aprotic solvents such as dimethyl sulfoxide providing enhanced resolution compared to chloroform.

3.1.1.2. ¹³C Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2,6-Dinitro-4-fluorophenol [4]. The aromatic carbon atoms display characteristic chemical shifts in the range of 105 to 165 parts per million, with the carbon bearing the fluorine substituent appearing as a distinctive doublet due to large one-bond carbon-fluorine coupling. The coupling constant for this interaction typically ranges from 240 to 260 Hertz, confirming direct carbon-fluorine bonding.

The nitro-bearing carbons exhibit chemical shifts around 140 to 160 parts per million, reflecting the significant deshielding effect of the nitro groups. Carbon-fluorine coupling effects extend throughout the aromatic ring system, with two-bond and three-bond coupling constants of approximately 20-25 Hertz and 3-8 Hertz respectively, observed for carbons in proximity to the fluorine substituent [5].

The phenolic carbon typically resonates around 150-160 parts per million, influenced by both the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the adjacent nitro groups. Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, facilitate complete assignment of all carbon signals and confirm connectivity patterns.

3.1.1.3. ¹⁹F Nuclear Magnetic Resonance Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity and resolution for characterizing the fluorine environment in 2,6-Dinitro-4-fluorophenol [3] [6] [7]. The fluorine nucleus exhibits a chemical shift typically in the range of -110 to -120 parts per million relative to trichlorofluoromethane, characteristic of para-substituted fluorophenols. The large chemical shift dispersion of fluorine-19, spanning approximately 800 parts per million, ensures excellent spectral resolution and minimal overlap with other fluorinated species.

The fluorine signal appears as a singlet in proton-decoupled spectra, while proton-coupled spectra reveal complex multipicity arising from coupling with the adjacent aromatic protons [3]. The absence of background fluorine signals in biological or environmental samples makes fluorine-19 nuclear magnetic resonance particularly valuable for analytical applications requiring high specificity and sensitivity.

Chemical shift variations of the fluorine nucleus provide sensitive indicators of environmental changes, including solvent effects, temperature variations, and intermolecular interactions [8]. These properties make fluorine-19 nuclear magnetic resonance an excellent probe for studying molecular dynamics, phase transitions, and chemical transformations of 2,6-Dinitro-4-fluorophenol in various matrices.

Infrared Spectroscopy

Infrared spectroscopy serves as a fundamental technique for functional group identification and structural characterization of 2,6-Dinitro-4-fluorophenol. The vibrational spectrum provides detailed information about molecular structure, intermolecular interactions, and conformational properties.

3.1.2.1. Characteristic Functional Group Frequencies

The infrared spectrum of 2,6-Dinitro-4-fluorophenol exhibits several diagnostic absorption bands that facilitate unambiguous identification and structural confirmation [9] [10] [11]. The phenolic hydroxyl group produces a characteristic stretching vibration in the range of 3200 to 3600 wavenumbers, typically broadened due to hydrogen bonding interactions. The exact position and width of this band provide information about the strength and nature of intermolecular hydrogen bonding networks.

The nitro groups contribute two prominent absorption bands: an asymmetric stretching vibration around 1520-1570 wavenumbers and a symmetric stretching vibration around 1340-1380 wavenumbers [9] [12]. These bands exhibit very high intensity and serve as reliable markers for nitro group presence. The exact frequencies depend on the electronic environment and can shift based on substituent effects and intermolecular interactions.

Aromatic carbon-carbon stretching vibrations appear in the region of 1580-1620 wavenumbers, while the carbon-fluorine stretching vibration typically occurs around 1220-1280 wavenumbers [13]. The phenolic carbon-oxygen stretching vibration appears in the range of 1150-1250 wavenumbers, and various bending modes contribute to the fingerprint region below 1000 wavenumbers.

3.1.2.2. Fingerprint Region Analysis

The fingerprint region of the infrared spectrum, spanning from 400 to 1500 wavenumbers, contains numerous characteristic absorption bands that provide detailed structural information specific to 2,6-Dinitro-4-fluorophenol [9] [12]. Out-of-plane bending vibrations of the nitro groups appear around 800-850 wavenumbers, while aromatic carbon-hydrogen bending modes contribute to absorptions in the 750-850 wavenumber region.

The substitution pattern of the benzene ring produces characteristic combinations of bands that serve as fingerprints for the specific isomer. Para-disubstituted benzene rings typically exhibit distinctive patterns in the 700-900 wavenumber region that differ significantly from ortho or meta substitution patterns. These patterns, combined with the presence of nitro and fluorine substituent bands, provide unambiguous identification capabilities.

Ring deformation modes and various coupling vibrations contribute to the complexity of the fingerprint region. Advanced spectroscopic techniques, including two-dimensional infrared spectroscopy and infrared microscopy, enable detailed analysis of these complex vibrational patterns and their relationships to molecular structure and environment.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight determination and detailed fragmentation information for 2,6-Dinitro-4-fluorophenol. The technique offers exceptional sensitivity and specificity, making it invaluable for both qualitative identification and quantitative analysis.

The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the molecular formula C₆H₃FN₂O₅ [14] [15]. Under electron ionization conditions, the molecular ion exhibits moderate stability, typically representing the base peak or appearing with significant intensity. The isotope pattern confirms the presence of fluorine and provides additional confidence in molecular formula assignment.

Characteristic fragmentation pathways include loss of hydroxyl radical (mass-to-charge ratio 185), loss of nitric oxide (mass-to-charge ratio 172), and loss of nitrogen dioxide (mass-to-charge ratio 156) [16]. Sequential losses of multiple functional groups produce fragment ions at mass-to-charge ratios 139 and 122, corresponding to loss of both nitro groups and hydroxyl group. Lower mass fragments include fluorinated benzene ions at mass-to-charge ratio 95 and simple benzene core fragments at mass-to-charge ratio 75.

Tandem mass spectrometry techniques provide enhanced structural confirmation through collision-induced dissociation experiments. These approaches enable detailed mapping of fragmentation pathways and improve specificity for complex mixture analysis. High-resolution mass spectrometry offers accurate mass measurements that facilitate elemental composition determination and differentiation from isobaric interferences.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 2,6-Dinitro-4-fluorophenol reveals characteristic electronic transitions that provide valuable information about the chromophoric properties and electronic structure of the compound [17] [18]. The extended conjugation between the phenolic system and the nitro groups results in significant bathochromic shifts compared to simple phenols.

The primary absorption bands appear in the ultraviolet region, with characteristic maxima typically observed around 250-280 nanometers and 320-350 nanometers [17]. These absorptions correspond to π→π* transitions involving the aromatic ring system and charge-transfer interactions between the electron-donating hydroxyl group and electron-accepting nitro groups. The fluorine substituent influences these transitions through both inductive and mesomeric effects.

Solvent effects significantly impact the electronic spectra, with polar solvents typically producing bathochromic shifts due to stabilization of excited states. pH-dependent spectral changes reflect the ionization of the phenolic hydroxyl group, with the phenolate anion exhibiting distinctly different absorption characteristics compared to the neutral molecule. These pH-dependent changes enable spectrophotometric determination of ionization constants and provide insights into acid-base equilibria.

Quantitative analysis utilizing ultraviolet-visible spectroscopy benefits from the high molar absorptivity coefficients associated with the nitroaromatic chromophore. Beer's law relationships typically remain linear over broad concentration ranges, enabling accurate quantitative determinations in various sample matrices.

Chromatographic Methods

High Performance Liquid Chromatography Analysis

High performance liquid chromatography represents the method of choice for separation and quantitative analysis of 2,6-Dinitro-4-fluorophenol in complex mixtures [19] [20] [21]. Reverse-phase chromatography using octadecylsilyl columns provides excellent retention and resolution for this moderately polar compound. Mobile phase systems typically consist of acetonitrile-water mixtures, with optimal separation achieved using gradient elution programs.

Detection strategies include ultraviolet absorption at 254 and 280 nanometers, taking advantage of the strong chromophoric properties of the nitroaromatic system [22]. Fluorescence detection, following on-line reduction of the nitro groups to amino groups, provides enhanced sensitivity and selectivity [20]. This approach utilizes platinum-rhodium catalysts in flow-through reactors to convert the non-fluorescent nitro compound to highly fluorescent diaminophenol derivatives.

Method validation parameters demonstrate excellent analytical performance, with limits of detection ranging from 0.7 to 10 nanograms per milliliter depending on the detection system employed [20] [21]. Precision and accuracy studies confirm the reliability of these methods for both qualitative identification and quantitative determination in environmental, pharmaceutical, and industrial samples.

Advanced chromatographic techniques, including ultra-high performance liquid chromatography and two-dimensional liquid chromatography, provide enhanced separation efficiency and reduced analysis times. These approaches prove particularly valuable for analyzing complex mixtures containing multiple nitrophenol isomers and related compounds.

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing a powerful analytical platform for 2,6-Dinitro-4-fluorophenol analysis [23] [24] [25]. The thermal stability of the compound enables direct gas chromatographic analysis without derivatization, although care must be taken to avoid thermal decomposition at elevated temperatures.

Column selection plays a crucial role in achieving optimal separations, with phenyl-methyl siloxane phases (such as Database-5) and cyanopropyl-phenyl phases (such as Database-1701) providing excellent resolution for nitrophenol compounds [24] [26]. Temperature programming from 250 to 320 degrees Celsius enables efficient elution while minimizing thermal degradation.

Mass spectrometric detection provides definitive identification through characteristic fragmentation patterns and molecular ion confirmation [27]. Selected ion monitoring modes enhance sensitivity and selectivity, with target ions including the molecular ion at mass-to-charge ratio 202 and characteristic fragments at mass-to-charge ratios 156, 139, and 95. Limits of detection typically range from 0.5 to 5 nanograms per milliliter, depending on the specific instrumentation and optimization parameters.

Hydrogen carrier gas systems, combined with appropriate ion source modifications, provide enhanced sensitivity and reduced analysis times compared to traditional helium carrier gas systems [24]. These approaches maintain analytical performance while addressing helium supply constraints and cost considerations.

X-ray Crystallography

X-ray crystallography provides definitive structural information about the solid-state organization of 2,6-Dinitro-4-fluorophenol, including precise bond lengths, bond angles, and intermolecular packing arrangements [28] [29] [30]. Single crystal growth typically requires careful control of crystallization conditions, with slow evaporation from polar organic solvents producing suitable crystals for diffraction studies.

The crystal structure reveals the molecular geometry and conformation adopted in the solid state, including the orientation of nitro groups relative to the aromatic ring plane and the hydrogen bonding patterns involving the phenolic hydroxyl group [30] [31]. Intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding, determine the overall packing motif and influence physical properties such as melting point and solubility.

Structural parameters obtained from X-ray crystallography serve as benchmarks for theoretical calculations and provide insights into structure-property relationships. Comparison with related compounds enables identification of substituent effects on molecular geometry and crystal packing patterns [32] [33]. These structural insights prove valuable for understanding reactivity patterns, spectroscopic properties, and physicochemical behavior.

Advanced crystallographic techniques, including variable-temperature studies and high-pressure crystallography, reveal dynamic behavior and phase transitions that influence the stability and properties of the compound under different conditions.

Thermal Analysis Methods

Differential Scanning Calorimetry

Differential scanning calorimetry provides comprehensive characterization of the thermal properties and phase behavior of 2,6-Dinitro-4-fluorophenol [34] [35]. The technique measures heat flow differences between the sample and a reference material as temperature increases, revealing thermal transitions including melting, crystallization, and decomposition processes.

The melting point of 2,6-Dinitro-4-fluorophenol typically occurs in the range of 48 to 54 degrees Celsius, appearing as a sharp endothermic peak in the differential scanning calorimetry thermogram [14] [36]. The sharpness and position of this peak provide information about sample purity, with broader peaks indicating the presence of impurities or polymorphic variations.

Thermal decomposition begins at temperatures around 180 to 220 degrees Celsius, manifested as complex exothermic processes reflecting the breakdown of nitro groups and other functional groups [34]. The decomposition process often involves multiple steps, corresponding to sequential loss of different molecular fragments. Kinetic analysis of these decomposition processes enables calculation of activation energies and reaction mechanisms.

Modulated differential scanning calorimetry techniques separate reversible and irreversible thermal events, providing enhanced resolution of overlapping transitions and improved quantitative accuracy. These advanced approaches prove particularly valuable for characterizing complex thermal behavior and identifying subtle phase transitions.

Thermogravimetric Analysis

Thermogravimetric analysis monitors mass changes as a function of temperature, providing detailed information about thermal stability, decomposition pathways, and volatile component content [34] [35] [37]. The technique complements differential scanning calorimetry by quantifying mass losses associated with thermal events.

Initial mass loss, typically occurring between 100 and 150 degrees Celsius, often reflects dehydration or loss of volatile impurities. The major decomposition event begins around 200 to 300 degrees Celsius, corresponding to breakdown of the nitro groups and eventual carbonization of the organic matrix [34]. The decomposition profile provides insights into thermal stability and guides the selection of appropriate storage and handling conditions.

Atmosphere control during thermogravimetric analysis influences decomposition pathways, with oxidizing atmospheres typically promoting complete oxidation to carbon dioxide and water, while inert atmospheres favor pyrolytic decomposition to carbonaceous residues [35]. These differences provide information about oxidative stability and combustion behavior.

Coupled thermogravimetric analysis-mass spectrometry enables identification of evolved gases during decomposition, providing mechanistic insights into thermal breakdown pathways. Fourier transform infrared spectroscopy coupling offers complementary identification of gaseous decomposition products, enhancing understanding of thermal chemistry.